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This in-depth technical guide details the critical conformational changes the Ebola virus

glycoprotein (EBOV-GP) undergoes during viral entry. It covers the sequential molecular

events, from initial cell attachment to membrane fusion, and provides insights into the

experimental methodologies used to elucidate this pathway.

The EBOV Glycoprotein (GP) Architecture
The sole protein on the surface of the Ebola virion is the glycoprotein (GP), a class I viral fusion

protein.[1] It is synthesized as a single precursor polypeptide (GP0) that assembles into

trimers. In the Golgi apparatus, GP0 is cleaved by the host protease furin into two disulfide-

linked subunits: the surface subunit GP1 and the transmembrane subunit GP2.[2] This mature

GP trimer (GP1-GP2) is responsible for both binding to host cells and fusing the viral and host

membranes.[3]

GP1 Subunit: Mediates attachment to the host cell. It is heavily glycosylated and consists of

a base, a head, and a prominent "glycan cap" and mucin-like domain (MLD).[3] In the

prefusion state, the glycan cap and MLD sterically shield the conserved receptor-binding site

(RBS) from the host immune system.[3]

GP2 Subunit: Anchors the GP complex in the viral membrane and mediates fusion. It

contains a key hydrophobic internal fusion loop, which is essential for insertion into the host
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cell membrane, and two heptad repeat regions (HR1 and HR2).[3] In the prefusion

conformation, the fusion loop is sequestered within the GP trimer.[1]

The Viral Entry Pathway: A Cascade of
Conformational Changes
EBOV enters host cells through a multi-step process involving macropinocytosis and

endosomal trafficking. Each step is accompanied by precise conformational changes in the GP

trimer, sequentially priming it for membrane fusion.

Step 1: Attachment and Internalization
EBOV initiates contact with the host cell by binding to various attachment factors, such as C-

type lectins, via the heavily glycosylated GP1 subunit.[1] This initial, low-affinity interaction

facilitates the virus's accumulation on the cell surface. Following attachment, the virus is

internalized into large vesicles through macropinocytosis.[4]

Step 2: Endosomal Trafficking and Proteolytic Priming
Once inside the cell, the virion is trafficked through the endosomal network to late endosomes

and lysosomes. The acidic environment of these compartments (pH ~5.5-6.0) is crucial for

activating host cysteine proteases, primarily Cathepsin L (CatL) and Cathepsin B (CatB).[4][5]

These proteases cleave off the glycan cap and mucin-like domain from GP1.[3][5] This

proteolytic "priming" is a critical conformational step that removes the protective outer layer of

GP1, exposing the previously hidden receptor-binding site (RBS).[1][6] The resulting cleaved

GP (GPcl) consists of a ~19 kDa GP1 fragment disulfide-bonded to GP2.[3][5]

Step 3: Receptor Binding in the Late Endosome
The exposed RBS on GPcl binds to its intracellular receptor, the Niemann-Pick C1 (NPC1)

protein, which is located in the membrane of late endosomes and lysosomes.[1][7] NPC1 is a

multi-transmembrane protein involved in cholesterol transport, and its second luminal domain

(domain C) directly engages the hydrophobic trough of the GPcl RBS.[1][8] This binding event

is the central trigger for the final, irreversible fusogenic conformational changes in GP2.[7]

Step 4: The Fusogenic Transition of GP2

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.researchgate.net/publication/290481339_Ebola_Viral_Glycoprotein_Bound_to_Its_Endosomal_Receptor_Niemann-Pick_C1
https://pmc.ncbi.nlm.nih.gov/articles/PMC7111281/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7111281/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7034923/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7034923/
https://www.sigmaaldrich.cn/CN/zh/tech-docs/paper/1294715
https://www.researchgate.net/publication/290481339_Ebola_Viral_Glycoprotein_Bound_to_Its_Endosomal_Receptor_Niemann-Pick_C1
https://www.sigmaaldrich.cn/CN/zh/tech-docs/paper/1294715
https://pmc.ncbi.nlm.nih.gov/articles/PMC7111281/
https://www.researchgate.net/figure/Schema-of-the-b-lactamase-BlaM-assay-applied-to-study-human-immunodeficiency-virus-type_fig1_339272628
https://www.researchgate.net/publication/290481339_Ebola_Viral_Glycoprotein_Bound_to_Its_Endosomal_Receptor_Niemann-Pick_C1
https://www.sigmaaldrich.cn/CN/zh/tech-docs/paper/1294715
https://pmc.ncbi.nlm.nih.gov/articles/PMC7111281/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5735838/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7111281/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4970004/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5735838/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14762193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NPC1 binding induces a dramatic and irreversible structural rearrangement in the GP2 subunit:

Fusion Loop Insertion: The internal fusion loop is released from its sequestered position and

inserts into the host endosomal membrane.[1] This creates a "pre-hairpin" intermediate state

where GP2 bridges the viral and host membranes.

Six-Helix Bundle Formation: The GP2 molecule then collapses on itself. The HR1 regions

form a central trimeric coiled-coil, and the HR2 regions pack into the grooves of this central

core, forming a highly stable, six-helix bundle (6HB).[3] This folding process pulls the viral

and host membranes into close proximity.

Membrane Fusion: The formation of the 6HB provides the energy required to overcome the

repulsive forces between the two lipid bilayers, leading to the merger of the viral and

endosomal membranes. This process creates a fusion pore, allowing the viral

ribonucleoprotein complex to be released into the cytoplasm to initiate replication.

Quantitative Data on EBOV-GP Mediated Entry
The following tables summarize key quantitative parameters associated with the EBOV entry

process.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7111281/
https://www.researchgate.net/publication/290481339_Ebola_Viral_Glycoprotein_Bound_to_Its_Endosomal_Receptor_Niemann-Pick_C1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14762193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Method Notes

GPcl-NPC1 Binding

Affinity

There are conflicting

reports on the binding

affinity, which may

reflect differences in

experimental

conditions (e.g., use

of soluble domains vs.

full-length proteins,

different assays).

EC₅₀ ≈ 0.5 nM[9] ELISA

Suggests a high-

avidity interaction

between multimeric

GPcl on viral particles

and NPC1 domain C.

Kᴅ ≈ 100 µM[3]
Crystal Structure

Analysis

Suggests a relatively

weak intrinsic binding

affinity between

soluble, monomeric

protein domains.

pH Optimum for

Fusion
~5.7[10] Cell-Cell Fusion Assay

While fusion can

occur at neutral pH

once GP is cleaved,

the process is most

efficient at a mildly

acidic pH. This pH is

optimal for the activity

of cathepsins required

for GP priming.[4][10]

GP Cleavage

Products

Western Blot / SDS-

PAGE

The molecular weight

of GP1 is reduced

significantly upon

cathepsin cleavage.

Intact GP1 ~130-150 kDa[3]
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Cleaved GP1 (GPcl) ~18-19 kDa[3][5]

Key Experimental Protocols
The mechanisms of EBOV-GP conformational changes have been elucidated through a

combination of structural biology, biophysical, and virological assays.

Cryo-Electron Microscopy (Cryo-EM) of GP Structure
Cryo-EM is used to determine the high-resolution three-dimensional structure of the GP trimer

in its different conformational states (e.g., prefusion, antibody-bound, or NPC1-bound).

Methodology:

Sample Preparation: Purified, soluble EBOV GP trimers (or virus-like particles) are applied to

a carbon grid.

Vitrification: The grid is plunge-frozen in liquid ethane, trapping the GP particles in a thin

layer of non-crystalline (vitreous) ice. This preserves the native structure of the protein.

Data Collection: The frozen grid is imaged in a transmission electron microscope at

cryogenic temperatures. Thousands of images, each containing multiple GP particles in

different orientations, are collected.

Image Processing: Individual particle images are computationally extracted from the

micrographs.

2D Classification: The particles are sorted into classes based on their orientation to generate

high-quality 2D averages.

3D Reconstruction: The 2D class averages are used to reconstruct an initial 3D model of the

GP trimer. This model is then refined to high resolution using the raw particle images.[11][12]

Model Building: An atomic model of the protein is built into the final 3D density map.
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Hydrogen-Deuterium Exchange Mass Spectrometry
(HDX-MS)
HDX-MS is a powerful technique for probing protein conformational dynamics in solution. It

measures the rate at which backbone amide hydrogens exchange with deuterium in the

solvent, providing information on solvent accessibility and secondary structure. It can be used

to map regions of GP that change conformation upon cleavage or receptor binding.

Methodology:

Deuterium Labeling: The purified GP protein is diluted into a D₂O-based buffer for a set

period (from seconds to hours). During this time, solvent-exposed amide protons exchange

for deuterons.

Quenching: The exchange reaction is stopped by rapidly lowering the pH to ~2.5 and the

temperature to 0°C. These conditions dramatically slow the exchange rate, effectively

"freezing" the deuterium label in place.[13][14]

Proteolysis: The quenched protein is immediately passed over an in-line pepsin column.

Pepsin is active at low pH and digests the GP into small peptides.

LC-MS Analysis: The resulting peptides are separated by reverse-phase liquid

chromatography and analyzed by a mass spectrometer. The mass of each peptide is

precisely measured to determine the amount of deuterium incorporated.[13]

Data Analysis: By comparing the deuterium uptake of peptides from GP in different states

(e.g., before and after NPC1 binding), regions that undergo conformational changes can be

identified. A decrease in exchange suggests a region has become more structured or less

solvent-accessible, while an increase suggests the opposite.[13][15]

Single-Molecule FRET (smFRET) Imaging
smFRET allows for the real-time observation of conformational changes in individual GP

molecules. By labeling two different sites on the GP protein with a donor and acceptor

fluorophore pair, changes in the distance between these sites can be monitored as changes in

FRET efficiency.
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Methodology:

Fluorophore Labeling: Specific sites on the GP molecule are mutated to cysteines, which are

then chemically labeled with donor (e.g., Cy3) and acceptor (e.g., Cy5) fluorophores.

Immobilization: Labeled GP trimers (often on the surface of pseudovirions) are immobilized

on a glass coverslip for imaging via Total Internal Reflection Fluorescence (TIRF)

microscopy. TIRF microscopy excites only the molecules near the coverslip, reducing

background noise.[16]

Data Acquisition: The immobilized molecules are excited by a laser, and the fluorescence

emissions from both the donor and acceptor fluorophores are recorded over time using a

sensitive camera.

FRET Analysis: The FRET efficiency (E) is calculated from the intensities of the donor (I_D)

and acceptor (I_A) fluorophores (E = I_A / (I_D + I_A)). A high FRET efficiency corresponds

to a short distance between the fluorophores, while a low FRET efficiency indicates a larger

distance.[17]

Interpretation: By observing how the FRET efficiency of single molecules changes over time

or in response to triggers like low pH or the addition of NPC1, the kinetics and dynamics of

GP conformational changes can be determined.[4][18]

Beta-Lactamase (BlaM) Viral Fusion Assay
This is a robust, FRET-based assay used to measure the fusion of viral particles with target

cells. It reports on the delivery of viral core contents into the cytoplasm, the final step of the

entry process.

Methodology:

Virus Preparation: Pseudoviruses are produced that incorporate a fusion protein of Beta-

lactamase (BlaM) and the viral protein Vpr (BlaM-Vpr) into their core. The viral envelope

contains the EBOV-GP.

Target Cell Loading: Target cells are loaded with a fluorescent substrate called CCF2-AM.

This substrate contains two fluorophores, coumarin and fluorescein, linked by a beta-lactam
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ring. Intact CCF2 exhibits FRET, and when excited with UV light, it emits green light.[19]

Fusion Reaction: The BlaM-Vpr containing pseudoviruses are incubated with the CCF2-

loaded target cells.

Signal Detection: If viral fusion occurs, the BlaM-Vpr protein is released into the cytoplasm.

BlaM cleaves the beta-lactam ring in the CCF2 substrate, disrupting FRET. This cleavage

separates the coumarin and fluorescein, causing the emission to shift from green to blue.[6]

[8][19]

Quantification: The ratio of blue to green fluorescence is measured using a plate reader or

flow cytometry, providing a quantitative readout of the extent of viral fusion.

Visualizations of EBOV-GP Entry and Analysis
The following diagrams illustrate the key pathways and workflows described in this guide.
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Caption: The sequential pathway of Ebola virus entry into a host cell.
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Caption: Conformational states of EBOV-GP during the entry process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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